Diphenoxyphosphorylhydrazine
Description
This analysis focuses on comparative structural, toxicological, and functional aspects with similar compounds.
Properties
CAS No. |
33862-44-1 |
|---|---|
Molecular Formula |
C12H13N2O3P |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
diphenoxyphosphorylhydrazine |
InChI |
InChI=1S/C12H13N2O3P/c13-14-18(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) |
InChI Key |
OTRWTWZSLKFJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenoxyphosphorylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphoryl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Reagents: Diphenylphosphoryl chloride and hydrazine hydrate are used as the primary reagents.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the initial addition, the temperature is gradually raised to room temperature and maintained for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. Continuous monitoring and automation are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenoxyphosphorylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphoryl derivatives, hydrazine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diphenoxyphosphorylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of diphenoxyphosphorylhydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also participate in phosphoryl transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional or structural similarities with diphenoxyphosphorylhydrazine:
Structural Insights :
- Hydrazine vs. Phosphate/Phosphoryl : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) exhibit reactivity toward carbonyl groups, while phosphoryl/phosphates (e.g., diphenylphosphate) are more stable and used in industrial applications.
- Azide Functionality: Diphenylphosphoryl azide’s azide group enables click chemistry, distinguishing it from this compound’s hydrazine moiety .
Toxicological Profiles
Comparative Toxicity Data
Key Observations :
- Hydrazine Derivatives : Both 1,2-diphenylhydrazine and phenylhydrazine exhibit hematotoxicity, likely due to redox cycling of the hydrazine group .
- Phosphoryl/Azide Compounds: Diphenylphosphoryl azide’s azide group poses explosion risks under heat, whereas this compound’s stability remains uncharacterized .
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